2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
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Overview
Description
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, also known as 3-hydroxycyclohexyl 5-dimethylnonan-1-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds, and is used in the synthesis of drugs, pesticides, and various other compounds.
Scientific Research Applications
Synthesis Techniques
Copper(I)-Catalyzed Synthesis : A study demonstrated the synthesis of 2-(phenylthio)phenols using copper(I)-catalyzed tandem transformation of C-S coupling and C-H functionalization. This technique might be applicable for the synthesis of compounds like 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (Xu, Wan, Mao, & Pan, 2010).
Diastereoselective Conjugate Addition : Another research explored a diastereoselective and enantioselective method for preparing 1, 3-polymethyl functions, which could be relevant for synthesizing derivatives of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol (Ogawa, Suemune, & Sakai, 1993).
Chemical Reactions and Properties
Palladium(II)-Induced Intramolecular Cyclization : Research on the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2, which forms various six-membered products, provides insight into the chemical behavior of similar phenolic compounds (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).
Nonlinear Optical Response in Phenolic Polyene Crystals : A study focused on designing nonlinear optical organic phenolic polyene crystals to optimize their physical properties for applications in electro-optics and terahertz generation. This research may be applicable to similar phenolic compounds (Kwon et al., 2011).
Antioxidant Characteristics of Phenolic Compounds : The antioxidant properties of phenolic compounds in an aqueous environment were studied, emphasizing their relevance in biochemical processes (Yamabe & Yamazaki, 2018).
Electron Transfer in Phenoxyl Radicals : Understanding the reaction of phenoxyl radicals with acids, as explored in this study, is crucial for comprehending the redox behavior of phenolic compounds (Omura, 2008).
Biomass-Derived Production of Phenol : A highly efficient process for producing phenol and 2,5-dimethylfuran from biomass derivatives was established, showcasing the potential for sustainable chemical production (Li, Fan, Yang, & Li, 2017).
properties
CAS RN |
134308-14-8 |
---|---|
Product Name |
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol |
Molecular Formula |
C21H34O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 |
InChI Key |
ZWWRREXSUJTKNN-AEFFLSMTSA-N |
Isomeric SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Canonical SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS RN |
70434-82-1 |
solubility |
In water, 1.4408 mg/L at 25 °C (est) |
synonyms |
3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)cyclohexan-1-ol) 3-(4-(1,1-dimethylheptyl)-2-hydroxyphenyl)cyclohexanol cis-3-(2-hydroxy-4-(1,1-dimethylheptylphenyl)-cyclohexan-1-ol) CP 47,497 CP 47497 CP-47,497 |
vapor_pressure |
1.31X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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